molecular formula C21H23N3O B2498467 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide CAS No. 590376-22-0

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide

Cat. No. B2498467
CAS RN: 590376-22-0
M. Wt: 333.435
InChI Key: GJGVDJMCMIBCBJ-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide” is a compound that likely exhibits interesting chemical and physical properties, given its structural components. It belongs to a class of compounds that are generally characterized by the presence of quinoline and carbohydrazide functional groups, which are known for their diverse chemical reactivity and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds related to quinoline derivatives, such as the synthesis of 2-tert-butyl-8-hydroxyquinoline, involves direct reactions with tert-butyl-lithium or cyclization reactions of o-aminophenol with specific reagents. These methods highlight the flexibility and diversity in synthetic approaches for quinoline derivatives (Thompson & Stubley, 1979).

Molecular Structure Analysis

Structural characterization and analysis are crucial for understanding the chemical behavior of compounds. For instance, X-ray crystallographic analysis has been used to unambiguously determine the structures of complex molecules, indicating that such techniques could provide detailed insights into the molecular structure of “this compound” and its derivatives (Li et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives can be complex and varied. For example, the concise synthesis of 1,2-dihydroisoquinolines through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization highlights the potential chemical reactivity of quinoline derivatives under specific conditions (Obika et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and melting points are crucial for determining the applications and handling of chemical compounds. The synthesis and characterization of related compounds provide a basis for predicting the physical properties of “this compound.” For example, the study of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s suggests that such compounds may exhibit interesting thermal and solubility properties (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles or electrophiles, can be influenced by their functional groups. For example, the formation of 3-arylsulfonylquinolines through tert-butyl hydroperoxide mediated cycloaddition demonstrates the chemical versatility of quinoline derivatives in forming C-S bonds and quinoline rings (Zhang et al., 2016).

Scientific Research Applications

  • Synthesis and Crystal Structure of Derivatives : Research has been conducted on the synthesis of related derivatives, like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are used in studies of antitumor antibiotics and tetrahydroisoquinoline natural products. These compounds have been characterized using spectroscopy and X-ray crystallographic analysis (Li et al., 2013).

  • Synthesis and Characterization of Quinoline Derivatives : Quinoline derivatives have been synthesized and characterized, demonstrating potential for further chemical analysis and applications in various fields (Saeed et al., 2014).

  • NK3 Receptor Antagonists Research : N',2-diphenylquinoline-4-carbohydrazide based compounds have been studied as NK3 receptor antagonists, highlighting their potential in biomedical applications (Elliott et al., 2006).

  • Synthesis and Transformations for Biomedical Applications : Research on the synthesis of quinoline-6-carbohydrazide derivatives for use in biomedical sciences has been reported (Aleksanyan & Hambardzumyan, 2019).

  • Antitumor Activity of Quinoline Derivatives : Studies have focused on quinoline-indole-Schiff base derivatives for their antitumor activity, particularly against hepatocellular carcinoma (Li et al., 2021).

  • Anti-inflammatory and Antimicrobial Activities : Research has been conducted on carbohydrazide derivatives of gatifloxacin, showing significant anti-inflammatory and antimicrobial activities (Sultana et al., 2013).

  • Analgesic and Anti-inflammatory Activities : Studies on new oxadiazole derivatives linked to quinazolin-4-one have shown promising analgesic and anti-inflammatory properties (Dewangan et al., 2016).

  • Tautomerism in Ketomethyl Quinolines : Research on the tautomerism in ketomethyl quinolines has provided insights into their chemical properties and potential applications (Greenhill et al., 1991).

  • Antimicrobial Activity of Quinoline Derivatives : New N-glycosyl carbohydrazide derivatives have been synthesized and shown to have significant antimicrobial activity (Khalifa et al., 2017).

  • Docking Applications and Antimicrobial Studies : Novel complexes derived from quinoline derivatives have been studied for their docking applications and antimicrobial activities, providing potential for future drug development (Ali et al., 2019).

properties

IUPAC Name

2-(4-tert-butylphenyl)-8-methylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-13-6-5-7-16-17(20(25)24-22)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,22H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGVDJMCMIBCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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